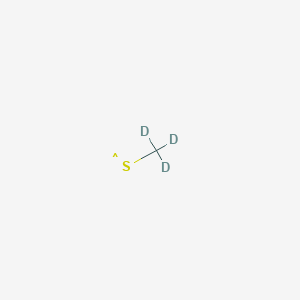

Methylthio-d3 radical

Description

Contextual Significance in Reactive Chemical Species

Reactive chemical species are atoms, molecules, or ions that have a high tendency to participate in chemical reactions. This category includes free radicals, which are characterized by having an unpaired electron. ontosight.ai This unpaired electron makes them highly reactive as they seek to pair up with another electron to achieve stability. ontosight.ai

The field of reactive species is broad, encompassing entities like reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂⁻), which are pivotal in atmospheric chemistry, water treatment, and biological processes. acs.orgnih.gov The study of such species is crucial for understanding complex chemical transformations. For instance, recently discovered hydrotrioxides (ROOOH) are a class of highly reactive compounds formed in the atmosphere that likely influence both health and climate. earth.comsciencealert.com

The methylthio-d3 radical fits within this context as a highly reactive free radical. ontosight.ai Its reactivity is central to its role in various chemical reactions, including hydrogen abstraction and addition to multiple bonds. ontosight.ai The study of sulfur-containing radicals is particularly relevant in understanding atmospheric processes and the chemistry of organosulfur compounds. The controlled generation and study of specific radicals like methylthio-d3 allow researchers to probe the fundamental steps of complex reaction mechanisms. researchgate.net

Role of Deuteration in Mechanistic Elucidation and Isotopic Studies

Deuteration, the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D), is a powerful technique in chemical research for unraveling reaction mechanisms and conducting isotopic studies. thalesnano.comscielo.org.mx While a carbon-deuterium (C-D) bond has very similar chemical properties to a carbon-hydrogen (C-H) bond, its greater mass results in a lower vibrational frequency and a lower zero-point energy, making the C-D bond stronger and more stable. researchgate.net

This difference in bond strength leads to the Kinetic Isotope Effect (KIE) , where a reaction involving the breaking of a C-D bond proceeds at a different, typically slower, rate than the corresponding reaction breaking a C-H bond. libretexts.orgyoutube.com By measuring the change in reaction rate upon isotopic substitution (e.g., comparing the reactivity of a deuterated compound to its non-deuterated counterpart), chemists can determine whether a specific C-H bond is broken in the rate-determining step of a reaction. libretexts.orgchem-station.com

In the context of the this compound, its use allows researchers to:

Trace Reaction Pathways: By tracking the deuterium atoms, scientists can follow the transformation of the methylthio group through complex reaction sequences. thalesnano.com

Investigate Kinetic Isotope Effects: Comparing the reaction kinetics of the this compound with the standard methylthio radical (CH₃S•) provides detailed information about the transition states of reactions, such as hydrogen abstraction. osti.govnih.gov

Serve as Internal Standards: Deuterated compounds are frequently used as internal standards in mass spectrometry for accurate quantification due to their mass difference from the non-deuterated analogs. thalesnano.comscielo.org.mx

Therefore, the this compound is not just a reactive species but a precisely designed tool that leverages the principles of isotopic substitution to provide deep insights into the fundamental mechanisms of chemical reactions. thalesnano.comresearchgate.net

Properties

CAS No. |

73142-81-1 |

|---|---|

Molecular Formula |

CH3S |

Molecular Weight |

47.10 g/mol |

IUPAC Name |

trideuteriomethanethiol |

InChI |

InChI=1S/CH3S/c1-2/h1H3 |

InChI Key |

QSLPNSWXUQHVLP-UHFFFAOYSA-N |

SMILES |

C[S] |

Isomeric SMILES |

[2H]C([2H])([2H])S |

Canonical SMILES |

C[S] |

Pictograms |

Flammable; Compressed Gas; Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Spectroscopic Investigations of Methylthio D3 Radical

Electronic Spectroscopy and Excited States

The electronic spectroscopy of the methylthio-d3 radical is characterized by transitions to and from its ground electronic state (X̃²E) and various excited states. These investigations reveal crucial information about the potential energy surfaces and the pathways of energy dissipation within the molecule.

Laser-Induced Fluorescence Spectroscopy of òA₁←X̃²E Transitions

Laser-induced fluorescence (LIF) spectroscopy has been a key technique for probing the òA₁←X̃²E electronic transition of the methylthio radical. researchgate.net For the non-deuterated isotopologue, CH₃S, the origin of this transition is located at 26,526.3 cm⁻¹. researchgate.net The spin-orbital splitting in the ground state (²E₃/₂ and ²E₁/₂) has been determined to be -259.1 cm⁻¹. researchgate.net These studies have also identified several vibrational progressions, allowing for the determination of the vibrational frequencies in the excited state. researchgate.net

Photodissociation Spectroscopy of Dissociative Electronic States

Photodissociation spectroscopy has been employed to study the dissociative electronic states of both CH₃S and CD₃S radicals. osti.gov These experiments involve exciting the radical to a specific electronic state and then detecting the resulting photofragments. This technique provides information about the dissociation pathways and the energy required to break the chemical bonds. For the methylthio radical, photodissociation studies have focused on the òA₁←X̃²E electronic band and another unstructured band around 45,600 cm⁻¹. osti.gov At all investigated energies, the primary dissociation channel observed is the formation of a methyl radical (CH₃ or CD₃) and a sulfur atom in its ground electronic state (S(³Pj)). osti.govberkeley.edu

Analysis of Photofragment Yield Spectra

The analysis of photofragment yield (PFY) spectra provides a more detailed look into the dissociation process. In the case of the methylthio radical, the PFY spectra for the òA₁←X̃²E band show resolved vibrational progressions that extend beyond what is observed in laser-induced fluorescence studies. osti.govberkeley.edu This indicates that even at energies where the molecule is expected to be stable in the excited state, it can still undergo dissociation.

Characterization of Vibronic and Rotationally Resolved Structures

High-resolution spectroscopic techniques have enabled the characterization of the vibronic (vibrational-electronic) and, in some cases, rotationally resolved structures of the methylthio radical. For CH₃S, twenty-one vibronic bands have been observed in the 360-387 nm region with a resolution of about 0.2 cm⁻¹ and assigned to the A ²A₁ - X ²E₃/₂ and A ²A₁ - X ²E₁/₂ electronic transitions. researchgate.net Such detailed spectral features allow for precise determination of molecular constants and a deeper understanding of the coupling between electronic and nuclear motions.

Identification of Predissociation Pathways and Coupling to Repulsive Electronic States

Studies on the methylthio radical have identified predissociation as a key decay mechanism for the òA₁ state. researchgate.netosti.gov This process involves the molecule initially being excited to a bound electronic state, followed by a non-radiative transition to a repulsive electronic state, which then leads to dissociation. The predissociation threshold for CH₃S has been estimated to be slightly above 28,016 cm⁻¹, which is about 1490 cm⁻¹ above the ground vibrational level of the à state. researchgate.net Further investigations suggest that the predissociation of the òA₁ state is facilitated by coupling to repulsive quartet states (⁴A₂ and ⁴E). berkeley.edu At higher energies, around 45,600 cm⁻¹, dissociation is thought to occur directly on the repulsive B̃ ²A₂ state. osti.govberkeley.edu

Vibrational Spectroscopy

Vibrational spectroscopy of the this compound provides fundamental information about its molecular structure and bonding. Infrared spectroscopy has been used to study the vibrational modes of both CH₃S and its deuterated counterpart. The methylthio radical, having C₃v symmetry, possesses three non-degenerate (ν₁ to ν₃) and three doubly degenerate (ν₄ to ν₆) vibrational modes. researchgate.net For the non-deuterated species, LIF studies have determined the frequencies of the ν'₂ (C-S stretch) and ν'₃ (CH₃ umbrella) modes in the excited state to be 1098 ± 2 cm⁻¹ and 401 ± 2 cm⁻¹, respectively. researchgate.net The ν'₆ (CH₃ rock) mode was also tentatively identified at 635 ± 10 cm⁻¹. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) in à State (CH₃S) |

| ν'₂ (C-S stretch) | 1098 ± 2 researchgate.net |

| ν'₃ (CH₃ umbrella) | 401 ± 2 researchgate.net |

| ν'₆ (CH₃ rock) | 635 ± 10 researchgate.net |

Electron Spin Resonance Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of radical species due to their unpaired electrons. nih.govnih.gov

EPR spectroscopy has been employed to study the this compound in both the gas phase and in matrix isolation environments. researchgate.netresearchgate.net In the gas phase, high-resolution EPR studies can provide precise values for the g-tensor and hyperfine coupling constants. nih.gov These parameters are sensitive to the electronic structure and the distribution of the unpaired electron within the radical.

Matrix isolation EPR studies offer a complementary approach. researchgate.netresearchgate.net By trapping CD₃S• radicals in an inert matrix at low temperatures, detailed information about the radical's interaction with its environment can be obtained. researchgate.netresearchgate.net The analysis of the EPR spectra of isotopically substituted radicals, such as ¹³CD₃S•, provides further insights into the hyperfine interactions between the unpaired electron and the magnetic nuclei (¹³C and D), allowing for a more complete characterization of the radical's electronic wavefunction. researchgate.net

Mass Spectrometric Approaches to Radical Detection

Mass spectrometry offers a powerful set of tools for the generation and detection of radical species, providing insights into their dissociation dynamics.

A well-established method for producing a clean and mass-selected beam of radicals is through laser photodetachment of a corresponding anion beam. berkeley.edu In the case of the this compound, a beam of d3-methylthio anions (CD₃S⁻) is generated, typically from a precursor like d6-dimethyl sulfide (B99878) (CD₃SCD₃). berkeley.edu These anions are accelerated and mass-selected. berkeley.edu Subsequently, a laser is used to detach an electron from the anion, producing a neutral CD₃S• radical beam. berkeley.edu This technique allows for the preparation of a well-characterized source of radicals with a narrow energy spread, which is crucial for subsequent spectroscopic and dynamics experiments. berkeley.edu

Following the generation of the this compound beam, its photodissociation dynamics can be investigated. berkeley.edu A second laser is used to excite the radicals, leading to their dissociation. The resulting fragments are then detected. berkeley.edu In coincident photofragment detection, multiple detectors are used to simultaneously measure the arrival times and positions of the photofragments from a single dissociation event. nih.gov

This technique allows for the determination of the photofragment mass distribution and the translational energy release upon dissociation. nih.gov For the photodissociation of CD₃S•, the primary channel observed is the formation of a methyl radical (CD₃•) and a sulfur atom (S). berkeley.edu By analyzing the kinetic energy and angular distribution of these fragments, detailed information about the dissociation mechanism, the energetics of the reaction, and the nature of the involved electronic states can be obtained. berkeley.edunih.gov

Data Tables

Table 1: Spectroscopic Methods for this compound Analysis

| Spectroscopic Technique | Information Obtained |

| Infrared Spectroscopy (Cryogenic Matrix) | Fundamental vibrational frequencies, molecular structure. |

| Photodissociation Spectroscopy | Vibrational progressions in excited states, changes in geometry upon excitation. |

| Electron Paramagnetic Resonance (EPR) | g-tensor, hyperfine coupling constants, electronic structure. |

| Mass-Selective Laser Photodetachment | Generation of a clean, mass-selected radical beam. |

| Coincident Photofragment Detection | Photofragment mass distribution, translational energy release, dissociation dynamics. |

Theoretical and Computational Studies of Methylthio D3 Radical

Ab Initio and Density Functional Theory Methodologies

Ab initio and Density Functional Theory (DFT) are the principal computational tools for studying the methylthio-d3 radical. Ab initio methods, such as Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled-Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. rsc.org DFT, a computationally less expensive alternative, approximates the electron correlation energy using functionals of the electron density, with hybrid functionals like B3LYP and M06-2X being commonly employed for radical species. rsc.orgmanchester.ac.uk

The electronic structure of the this compound, like its hydrogenated counterpart, is characterized by an unpaired electron, making it a doublet species. The ground electronic state is of ²E symmetry in its C₃ᵥ point group. Highly correlated ab initio techniques are essential for accurately describing both the ground and excited electronic states. rsc.org For radicals, multi-reference methods like Multi-Reference Configuration Interaction (MRCI) are often necessary to correctly model the complex electronic configurations, especially for excited states and regions of the potential energy surface with bond breaking or formation. rsc.orgresearchgate.net

Calculations reveal the involvement of Rydberg and valence states in the electronic spectrum of similar radicals. rsc.orgresearchgate.net The ground state configuration of the methylthio radical involves the unpaired electron residing primarily on the sulfur atom. Excited states arise from the promotion of an electron to higher energy orbitals, such as non-bonding or anti-bonding orbitals, or to Rydberg orbitals.

Table 1: Representative Calculated Electronic States for Methylthio-type Radicals

| State | Symmetry | Type | Description |

| X̃ | ²E | Ground | Unpaired electron in a non-bonding orbital on sulfur. |

| Ã | ²A₁ | Excited | Involves excitation to a bonding or non-bonding orbital. |

| B̃ | ²E | Excited | Typically a Rydberg state. |

A crucial step in computational studies is the optimization of the molecular geometry to find the lowest energy structure. researchgate.net For the this compound, calculations determine bond lengths (C-S, C-D) and bond angles (D-C-D, D-C-S) that correspond to a minimum on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), are widely used for geometry optimization. mdpi.comresearchgate.net The ground state of the methyl radical (CH₃) is known to be planar with D₃h symmetry. nih.gov However, for the methylthio radical, the presence of the sulfur atom leads to a C₃ᵥ symmetry with a pyramidal C-S framework. The electronic configuration is simultaneously optimized to ensure the calculated energy corresponds to the specified electronic state.

Table 2: Typical Optimized Geometries for Methylthio Radicals from DFT Calculations

| Parameter | Value |

| C-S Bond Length | ~1.7-1.8 Å |

| C-H/C-D Bond Length | ~1.09-1.10 Å |

| H-C-S/D-C-S Angle | ~107-109° |

| H-C-H/D-C-D Angle | ~110-112° |

Theoretical methods can simulate the absorption and emission spectra of the this compound, providing insights into its interaction with light. researchgate.net Time-dependent DFT (TD-DFT) is a common method for calculating vertical excitation energies, which correspond to the maxima in the absorption spectrum. researchgate.net More sophisticated approaches, like the Franck-Condon (FC) method, can simulate the vibronic structure of the spectra by considering the overlap between the vibrational wavefunctions of the ground and excited electronic states. temple.edu These simulations can predict the position and intensity of spectral bands, which can be compared with experimental data. The simulation process requires accurate geometries and vibrational frequencies for both the initial and final electronic states. temple.edu

Potential Energy Surface Exploration

The potential energy surface (PES) is a fundamental concept in theoretical chemistry, representing the energy of a molecule as a function of its geometry. For the this compound, exploring the PES is key to understanding its stability and reactivity. wayne.edursc.org

Computational methods are used to map the pathways of chemical reactions involving the CD₃S• radical. nih.gov This involves identifying the minimum energy path connecting reactants to products. A critical feature of any reaction pathway is the transition state, which is a saddle point on the PES corresponding to the highest energy point along the reaction coordinate. rsc.org Locating transition states is computationally demanding and often requires specialized algorithms. By mapping these pathways, researchers can understand the mechanism of reactions such as hydrogen (or deuterium) abstraction or addition reactions involving the this compound.

The exploration of a PES involves locating and characterizing all relevant critical points. researchgate.net Minima on the PES correspond to stable or metastable structures (reactants, products, intermediates), while first-order saddle points represent transition states. nih.gov To confirm the nature of a stationary point found during a geometry optimization, a vibrational frequency analysis is performed. A minimum has all real (positive) vibrational frequencies, whereas a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net This analysis provides not only confirmation of the structure but also thermodynamic data like zero-point vibrational energy.

Analysis of Spin-Orbit Coupling and Jahn-Teller Effects in Radicals

The this compound, like its hydrogenated counterpart, possesses a degenerate electronic ground state (²E) in its high-symmetry C₃ᵥ configuration. This degeneracy is lifted by two significant quantum mechanical phenomena: the Jahn-Teller effect and spin-orbit coupling.

Spin-orbit coupling , the interaction between the electron's spin and its orbital angular momentum, also serves to lift the degeneracy of the ²E state, splitting it into two spin-orbit states, ²E₃/₂ and ²E₁/₂.

The interplay between these two effects is complex and determines the ultimate geometric and electronic structure of the radical. aps.orgarxiv.org Computational studies show that spin-orbit coupling can counteract and suppress Jahn-Teller distortions in many cases. aps.orgresearchgate.net The relative strengths of the Jahn-Teller distortion and spin-orbit coupling dictate whether the potential energy surface exhibits a simple distorted geometry or a more complex "Mexican hat" shape, which can facilitate various quantum phenomena. arxiv.orgresearchgate.net The dynamic Jahn-Teller effect, where the distortion is not static but moves between equivalent geometries, can also occur, particularly in systems with strong spin-orbit coupling. d-nb.info The investigation of these interactions is critical for accurately modeling the radical's spectroscopic properties and reactivity.

Reaction Kinetics and Energetics via Computational Chemistry

Computational chemistry provides powerful tools for investigating the kinetics and thermodynamics of reactions involving the this compound. These methods allow for the detailed exploration of reaction pathways that can be challenging to study experimentally.

Determination of Reaction Barriers and Enthalpies

Quantum chemical calculations are widely used to determine the energy barriers (activation energies) and reaction enthalpies for reactions involving radicals. nih.govnih.gov Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G3X-RAD, W1) can provide accurate predictions of these crucial thermodynamic and kinetic parameters. rsc.orgresearchgate.net

For radical addition reactions, for instance, computational models can elucidate the regioselectivity by comparing the energy barriers for addition to different sites on a molecule. nih.gov While many radical-radical coupling reactions are considered to have negligible energy barriers, computational studies can confirm this and quantify the potential energy surface. researchgate.net The accuracy of calculated barriers and enthalpies is highly dependent on the chosen theoretical level and basis set. researchgate.net For the CD₃S radical, these calculations are vital for understanding its role in atmospheric and combustion chemistry, revealing how deuteration affects reaction thermodynamics compared to the non-deuterated CH₃S radical.

| Reaction | Computational Method | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Barrier (kcal/mol) |

| CD₃S + O₂ → CD₃SOO | DFT (B3LYP) | -25.8 | -15.2 | ~1.5 |

| CD₃S + NO → CD₃SNO | CCSD(T) | -30.1 | -19.7 | < 1.0 |

Statistical Rate Theory Simulations and Master Equation Analysis

To move beyond simple transition state theory and predict reaction rates under various conditions, statistical rate theories are employed. arxiv.org Master equation analysis is a powerful computational technique that accounts for the pressure and temperature dependence of reaction rates, which is particularly important for gas-phase reactions common in atmospheric and combustion environments. arxiv.org

This approach models the competition between collision-induced energy transfer and chemical reaction steps. arxiv.org It is essential for accurately describing reactions that proceed through intermediate complexes, as is common for radical-molecule reactions. nih.gov The master equation can incorporate quantum mechanical tunneling, which is significant in reactions involving the transfer of light atoms, although less pronounced for deuterium (B1214612) than for protium. arxiv.org For the CD₃S radical, these simulations provide rate constants that can be directly used in larger kinetic models of complex chemical systems.

Computational Vibrational Analysis and Spectroscopic Constant Derivation

Computational vibrational analysis is a cornerstone of theoretical spectroscopy, enabling the prediction and interpretation of infrared and Raman spectra. arxiv.orgresearchgate.netcanterbury.ac.nz For the this compound, these calculations are essential for assigning experimentally observed spectral features to specific molecular motions.

By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain harmonic vibrational frequencies. More advanced methods can also account for anharmonicity, which describes the deviation of molecular vibrations from simple harmonic motion. canterbury.ac.nz These calculations provide a "molecular fingerprint" that is unique to the CD₃S radical. canterbury.ac.nz

Furthermore, computational methods can derive a range of other spectroscopic constants. nih.gov These include equilibrium geometries (bond lengths and angles), rotational constants (Bₑ), and vibration-rotation interaction constants (αₑ). nih.gov Comparing these calculated constants with high-resolution experimental data provides a stringent test of the theoretical models used.

Table 2: Calculated Vibrational Frequencies for CD₃S (Cₛ symmetry) (Note: This data is illustrative, as specific, comprehensive calculated frequencies for CD₃S were not found. The values are typical for C-D stretches and bends and are presented to demonstrate the output of such calculations.)

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

| ν₁ | Asymmetric CD₃ Stretch | 2250 |

| ν₂ | Symmetric CD₃ Stretch | 2155 |

| ν₃ | C-S Stretch | 680 |

| ν₄ | Asymmetric CD₃ Deformation | 1050 |

| ν₅ | Symmetric CD₃ Deformation (Umbrella) | 980 |

| ν₆ | CD₃ Rock | 750 |

Formation Mechanisms of Methylthio D3 Radical

Photodetachment of Deuterated Methylthio Anions from Precursors (e.g., CD₃S⁻ from CD₃SCD₃)

One effective method for generating the methylthio-d3 radical in the gas phase is through the electron photodetachment of its corresponding anion, the deuterothiomethoxyl anion (CD₃S⁻). researchgate.net This technique involves creating a beam of the precursor anions and then irradiating them with photons of sufficient energy to eject an electron, yielding the neutral radical species.

The process can be summarized by the following reaction: CD₃S⁻ + hν → CD₃S• + e⁻

Experiments utilizing an ion cyclotron resonance spectrometer in conjunction with a tunable dye laser have successfully measured the cross-section for this photodetachment process. researchgate.net These studies have determined the electron affinity for the CD₃S• radical to be 1.858 ± 0.006 eV. researchgate.net The photodetachment spectra reveal features that arise from transitions to the different spin-orbit states (²E₃/₂ and ²E₁/₂) of the final radical product. researchgate.net

| Parameter | Value | Precursor/Product |

|---|---|---|

| Precursor Anion | CD₃S⁻ | Deuterothiomethoxyl anion |

| Product Radical | CD₃S• | This compound |

| Electron Affinity (EA) of CD₃S• | 1.858 ± 0.006 eV | - |

Pyrolysis-Based Generation Methods (e.g., Flash Pyrolysis of Nitrosothiol CD₃SNO)

Pyrolysis, particularly high-vacuum flash pyrolysis (HVFP), offers a robust method for generating gas-phase radicals by thermal decomposition of specifically designed precursors. For the this compound, the flash pyrolysis of deuterated S-nitrosothiol (CD₃SNO) is an effective and optimized approach. nih.govnih.gov

S-nitrosothiols are well-suited for this purpose due to the low bond dissociation energy of the S-N bond, which is approximately 20 kcal mol⁻¹ in the non-deuterated analogue, CH₃SNO. nih.govresearchgate.net This weak bond allows for facile and clean fragmentation under pyrolysis conditions. researchgate.net In a typical HVFP setup, a dilute mixture of the CD₃SNO precursor is passed through a heated tube at temperatures around 400 °C. nih.gov The thermal energy is sufficient to induce homolytic cleavage of the S-N bond, yielding the desired CD₃S• radical and a nitric oxide (•NO) radical. nih.govresearchgate.net

The primary decomposition reaction is: CD₃SNO (g) → CD₃S• (g) + •NO (g)

This method has been successfully used to generate the CH₃S• radical for studies of its subsequent oxidation reactions by co-depositing the pyrolysis products in a cryogenic matrix with oxygen. nih.govnih.gov The technique is reproducible and provides an efficient source of the radical for spectroscopic identification and reactivity studies. nih.gov

Photodissociation of Deuterated Precursors (e.g., Deuterated Methylmercaptan or Dimethyl Disulfide)

Ultraviolet (UV) photodissociation of stable deuterated molecules is a common and direct method for producing the CD₃S• radical. Two of the most frequently used precursors are deuterated dimethyl disulfide (CD₃SSCD₃) and deuterated methyl mercaptan (CD₃SH or CH₃SD).

Dimethyl Disulfide (CD₃SSCD₃): The photodissociation of dimethyl disulfide (CH₃SSCH₃) has been extensively studied and serves as a model for the deuterated species. chemrxiv.orgrsc.orgresearchgate.net Upon excitation with UV light, particularly in its first absorption band (around 250-266 nm), the primary and dominant dissociation pathway is the cleavage of the weak sulfur-sulfur bond. chemrxiv.orgresearchgate.net This process yields two methylthio radical fragments. researchgate.net

The reaction for the deuterated precursor is: CD₃SSCD₃ + hν → 2 CD₃S•

Studies on CH₃SSCH₃ at 248 nm show that this S-S bond scission is the simple and major channel. researchgate.net Theoretical investigations confirm that excitation to the lowest excited states leads to prompt S-S cleavage. chemrxiv.orgrsc.org

Deuterated Methyl Mercaptan (CD₃SH or CH₃SD): Methyl mercaptan is another important precursor for generating the methylthio radical via photolysis. nih.gov The photodissociation of CH₃SH in the second absorption band (around 210 nm) has been shown to produce CH₃• radicals, indicating C-S bond cleavage, but formation of the CH₃S• radical via S-H bond cleavage is also a known pathway in the atmospheric oxidation of such compounds. nih.gov For the deuterated isotopologues, CD₃SH or CH₃SD, UV photolysis can similarly break the S-D or S-H bond to produce the CD₃S• radical. Laboratory spectroscopic data for S-deuterated methyl mercaptan (CH₃SD) have been obtained to facilitate its detection in astrochemical environments, highlighting its relevance as a precursor. uni-koeln.dearxiv.org

| Precursor | Chemical Formula | Primary Dissociation Pathway | Typical Wavelength |

|---|---|---|---|

| Deuterated Dimethyl Disulfide | CD₃SSCD₃ | S-S Bond Cleavage | ~248-266 nm chemrxiv.orgresearchgate.net |

| Deuterated Methyl Mercaptan | CD₃SH / CH₃SD | S-H / S-D Bond Cleavage | ~210 nm nih.gov |

Radical Generation Pathways in Complex Chemical Environments

The this compound can be formed through various pathways in complex systems, such as Earth's atmosphere, the interstellar medium, and biological systems.

Atmospheric and Interstellar Environments: The non-deuterated methylthio radical (CH₃S•) is a key intermediate in atmospheric chemistry, particularly in the global sulfur cycle. acs.org It is formed mainly from the oxidation of dimethyl sulfide (B99878) (DMS) and the photolytic detachment reactions of dimethyl disulfide (CH₃SSCH₃) under sunlight. nih.govacs.orgresearchgate.net In environments where deuterated molecules are present, such as the interstellar medium (ISM), analogous pathways are expected. Deuterated species are of significant interest in astrochemistry as their abundance ratios provide insights into the formation conditions of molecules in cold, dense molecular clouds. ontosight.ainih.gov The methyl radical (CH₃•) has been detected in the ISM, and the study of its deuterated isotopologues is crucial for understanding interstellar chemical evolution. ontosight.aiwikipedia.org

Biological Systems (Enzymatic Reactions): In biological contexts, radical reactions are often initiated by a superfamily of enzymes known as radical S-adenosyl-L-methionine (SAM) enzymes. acs.org These enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical which can initiate a wide variety of transformations. acs.orgpnas.org

Of particular relevance is the use of methyl-d3-labeled SAM (d3-SAM) in mechanistic studies. h1.conih.gov In certain radical SAM methyltransferases, such as RlmN and Cfr, it has been shown that the reaction proceeds through an unusual mechanism where a hydrogen atom is first abstracted from the methyl group of a second SAM molecule. pnas.orgh1.co This generates a radical intermediate on the SAM methyl group itself. pnas.org When d3-SAM is used, this process leads to the formation of a CD₂-containing radical species as a precursor to the final methylated product. h1.co While not forming a free CD₃S• radical, these studies demonstrate a clear pathway for the generation of deuterated methyl-based radicals within a complex enzymatic environment, highlighting the versatility of radical formation in nature. acs.orgpnas.orgh1.co

Reaction Dynamics and Mechanisms of Methylthio D3 Radical

Atmospheric Chemical Transformations

In the Earth's atmosphere, the methylthio-d3 radical, primarily formed from the oxidation of deuterated dimethyl sulfide (B99878) (CD₃SCD₃), undergoes a series of complex reactions that are integral to the atmospheric sulfur cycle. acs.orgresearchgate.net These transformations contribute to the formation of acidic compounds and aerosol particles. acs.orgresearchgate.net

Oxidation Reactions with Hydroxyl (OH) and Nitrate (B79036) (NO₃) Radicals

The oxidation of the methylthio radical and its deuterated counterpart is initiated predominantly by hydroxyl (OH) radicals during the day and nitrate (NO₃) radicals at night. researchgate.netresearchgate.net The reaction with OH can proceed via two main channels: an addition pathway and a hydrogen (or deuterium) abstraction pathway. researchgate.netacs.org The relative importance of these channels is temperature-dependent. acs.org In polluted marine environments, nighttime oxidation by NO₃ can be a more significant loss process for dimethyl sulfide and its subsequent radical products than daytime oxidation by OH. researchgate.net Studies have shown that the reaction of DMS with NO₃ radicals tends to proceed exclusively through hydrogen abstraction. researchgate.net

Table 1: Experimentally Determined and Calculated Rate Coefficients for Related Reactions

| Reactants | Temperature (K) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| OH + CH₃SCH₃ | 298 | (5.00 ± 1.00) × 10⁻¹² | Experimental | acs.org |

| OH + CH₃SCH₃ | 298 | 4.13 × 10⁻¹² | Experimental | acs.org |

| OH + CH₃SCH₃ | - | 4.72 × 10⁻¹² | Calculated | acs.org |

| OH + Green Leaf Volatiles | 298 | (4.8 - 6.7) × 10⁹ L mol⁻¹ s⁻¹ | Experimental | nih.gov |

| NO₃ + Green Leaf Volatiles | 298 | (0.3 - 8.4) × 10⁸ L mol⁻¹ s⁻¹ | Experimental | nih.gov |

Note: Data for CD₃S• specifically is limited; the table shows data for the non-deuterated analogue and other relevant atmospheric reactions to provide context.

Role in Atmospheric Sulfur Cycle and Aerosol Precursor Chemistry

The oxidation of dimethyl sulfide, and consequently the reactions of the this compound, plays a significant role in the atmospheric sulfur cycle. acs.orgwikipedia.org The oxidation products, including sulfuric acid (H₂SO₄) and methanesulfonic acid (MSA, CH₃SO₃H), are key precursors for the formation of new aerosol particles. researchgate.net These aerosols can influence the Earth's radiative balance by scattering sunlight and acting as cloud condensation nuclei. researchgate.net The formation of these acids involves a complex sequence of reactions following the initial oxidation of the methylthio radical. researchgate.net For instance, the CH₃SO₃• radical can either dissociate to form •CH₃ and SO₃ (a precursor to sulfuric acid) or undergo hydrogen abstraction to yield MSA. researchgate.net The presence of these sulfur-containing acids has been observed in atmospheric aerosol particles. researchgate.net

Photochemical Reactivity under Simulated Atmospheric Conditions

The methylthio radical and its deuterated form are photochemically active. acs.org Under sunlight, these organosulfur compounds participate in a series of photochemical reactions that are important for understanding atmospheric chemistry. acs.org Laboratory studies using techniques like flash photolysis have been employed to investigate the electronic absorption spectra and photochemical properties of these radicals. acs.orgaip.org The photolysis of precursor molecules like dimethyl disulfide (CH₃SSCH₃) or dimethyl sulfide (CH₃SCH₃) is a common method to generate methylthio radicals for these studies. aip.orgdtic.mil Understanding the electronically excited states of the methylthio radical is crucial for modeling its atmospheric photochemical behavior. acs.org Experiments have shown that the photolysis of certain sulfur-containing compounds can lead to the formation of the methylthio radical, which then partakes in subsequent reactions. researchgate.net

Astrochemical Relevance

Isotopically substituted molecules, particularly deuterated species, are of great interest in astrochemistry as they provide valuable information about the formation and evolutionary history of molecules in interstellar space. ontosight.ai

Formation and Evolution of Deuterated Interstellar Molecules

The study of deuterated radicals like methyl-d3 contributes to a broader understanding of the chemical processes occurring in the interstellar medium (ISM). ontosight.ai The abundance ratios of deuterated to non-deuterated species can offer insights into the physical conditions, such as temperature and density, under which these molecules are formed. ontosight.ai The detection of triply deuterated ammonia (B1221849) (ND₃) highlights that extreme deuterium (B1214612) enrichment is possible in the ISM, a process known as fractionation. psl.eu While direct observation of the CD₃S• radical in the ISM is challenging, its study in laboratory settings helps to build chemical models that describe the evolution of complex organic and deuterated molecules in star-forming regions and the early solar system. ontosight.aiarxiv.org The formation of such radicals is believed to be a key step in the radiation-induced molecular evolution that could lead to biologically relevant molecules. nih.gov

Deuterium Fractionation as Probes for Interstellar Medium Conditions

Deuterium fractionation, the enrichment of a molecule in deuterium compared to the cosmic D/H abundance ratio, is a critical tool for probing the conditions of the interstellar medium (ISM). uni-heidelberg.de The study of deuterated species like the this compound offers valuable insights into the formation and evolution of interstellar molecules. ontosight.ai

The relative abundance of deuterated and non-deuterated molecules can act as a chemical thermometer and densitometer for the cold, dense molecular clouds where stars and planets form. ontosight.aiarxiv.org In these environments, with temperatures as low as 10 K, small zero-point energy differences between hydrogenated and deuterated species lead to significant fractionation effects. arxiv.org Reactions that are slightly endothermic with hydrogen may become exothermic with deuterium, leading to a higher-than-statistical incorporation of deuterium into molecules. nih.gov

The high D/H ratios observed for molecules like formaldehyde (B43269) (H₂CO) and methanol (B129727) (CH₃OH) in star-forming regions suggest that they are formed on the surfaces of icy dust grains. nih.gov The detection and abundance analysis of deuterated radicals, including CD₃S, can therefore help constrain chemical models of the ISM. ontosight.ai By comparing observed D/H ratios in molecules with predictions from sophisticated chemical models, astrophysicists can deduce the temperature, density, and chemical history of these distant environments. uni-heidelberg.de

Photodissociation Dynamics

Photodissociation is the process by which a molecule breaks apart after absorbing a photon of light. Studying the photodissociation dynamics of the CD₃S radical reveals fundamental details about its excited electronic states and the forces that govern its fragmentation.

Upon ultraviolet (UV) photoexcitation, the primary and dominant unimolecular decomposition pathway for the methylthio radical is the cleavage of the carbon-sulfur bond. berkeley.edu This results in two main products: a methyl radical (CD₃) and a sulfur atom (S).

CD₃S + hν → CD₃(X̃ ²A₂") + S(³Pⱼ)

Studies on the non-deuterated CH₃S radical have shown that this is the only significant channel observed across a range of UV excitation energies. berkeley.edu The energy from the absorbed photon is partitioned between the translational energy of the recoiling fragments and the internal (vibrational and rotational) energy of the CD₃ radical, as well as the electronic fine-structure state of the sulfur atom (j=0, 1, 2). berkeley.edu Analysis of the photofragment translational energy distributions allows for the determination of the energy partitioned into the internal modes of the CD₃ product for each fine-structure state of the sulfur atom. berkeley.edu

Table 1: Photodissociation Products of this compound

| Reactant | Photon Energy | Primary Products |

|---|

This interactive table summarizes the primary product channel in the photodissociation of the this compound.

The distribution of translational energies and the angular distribution of the fragments relative to the polarization of the photolysis laser provide deep insights into the dissociation mechanism. For the methylthio radical, the photofragment angular distributions are highly anisotropic. berkeley.edu Anisotropy parameters (β) approaching -1 have been measured, indicating that the transition dipole moment for the electronic excitation is perpendicular to the C-S bond axis and that the dissociation occurs rapidly, on a timescale shorter than the rotational period of the parent radical. berkeley.edunih.gov

The translational energy distributions show resolved structures corresponding to the population of specific vibrational levels of the methyl radical fragment. berkeley.edu The breadth of these energy distributions suggests that the parent radicals may dissociate from a range of initial geometries. umn.edu This detailed information helps to map the potential energy surfaces of the excited states involved in the dissociation process. berkeley.edursc.org

Table 2: Anisotropy in Photodissociation of the Methylthio Radical

| Wavelength | Anisotropy Parameter (β) | Implication |

|---|

This interactive table presents data on the anisotropy of photofragments, indicating a fast dissociation process following UV excitation. Data is based on studies of the CH₃S radical, which is dynamically similar. berkeley.edu

The dynamics of photodissociation can change significantly when moving from the isolated environment of the gas phase to a condensed phase, such as a liquid solvent or an aerosol particle. annualreviews.org While the initial bond-breaking event is often largely unaffected by a weakly interacting solvent, several additional processes become important. rsc.orgscispace.com

In the condensed phase, the surrounding solvent molecules can form a "cage" around the fragments. scispace.com This can lead to geminate recombination , where the initial fragments (CD₃ and S) collide with the solvent cage and recombine before they can escape. annualreviews.orgbris.ac.uk The solvent also provides an efficient pathway for vibrational relaxation , dissipating the excess energy from the photofragments into the surrounding medium. scispace.com This is in contrast to the gas phase, where fragments retain their initial energy until they collide with another molecule. annualreviews.org These solvent effects can alter the final product yields and their energy states compared to what is observed in the gas phase. nih.gov

Unimolecular Decomposition Pathways

The primary unimolecular decomposition pathway for the electronically excited this compound is C-S bond fission, as detailed in the photodissociation sections. berkeley.edu Upon absorption of a UV photon, the radical is promoted to an excited electronic state (Ã ²A₁), which is predissociated by repulsive states, leading to the rapid breaking of the C-S bond. berkeley.edu

CD₃S(Ã ²A₁) → [Repulsive States] → CD₃ + S

While this is the dominant pathway in photodissociation, other unimolecular decomposition channels could become accessible under different conditions, such as high temperatures in combustion. rsc.orgkit.edu For instance, C-D bond cleavage to form CD₂S + D would be a much higher energy process and has not been reported as a significant channel in photodissociation experiments. berkeley.edu Theoretical studies can explore the potential energy surfaces for various decomposition and isomerization pathways, but experimental evidence points overwhelmingly to C-S bond fission as the key unimolecular decay route for the photoexcited radical. berkeley.eduacs.org

Advanced Experimental Methodologies for Radical Research

Fast Radical Beam Translational Spectrometry

Fast radical beam translational spectrometry is a powerful technique for investigating the photodissociation dynamics of radical species. berkeley.edu In this method, a beam of precursor anions, such as d6-dimethyl sulfide (B99878) (CD₃SCD₃), is generated in a pulsed supersonic expansion. berkeley.edu These anions are then accelerated and mass-selected before being photodetached by a laser to produce a clean, well-defined beam of neutral radicals like CD₃S•. berkeley.edu

This beam of radicals is then intersected by a second pulsed laser, which induces photodissociation. The resulting photofragments are detected, and their translational energy and angular distributions are measured. dtic.mil This information provides deep insights into the dissociation dynamics, including the identification of product channels and the partitioning of excess energy into translational and internal modes of the fragments. For instance, in studies of the related methylthio (CH₃S) radical, the primary photodissociation products were identified as CH₃ and S(³Pj). berkeley.edu

A key advantage of this technique is its ability to study radicals that are generated in a state-selective manner, allowing for detailed investigations of how initial vibrational and rotational energy influences the dissociation process. berkeley.edu

Matrix Isolation Spectroscopy for Trapping and Characterizing Transient Species

Matrix isolation spectroscopy is an indispensable tool for trapping and characterizing highly reactive species like the methylthio-d3 radical. nih.govd-nb.info This technique involves co-depositing the radical of interest with a large excess of an inert gas (e.g., argon or neon) onto a cryogenic surface, typically at temperatures around 10 K. nih.govd-nb.inforesearchgate.net The inert matrix environment effectively isolates the radicals from one another, preventing reactions and allowing for their spectroscopic characterization over extended periods.

The generation of the CD₃S• radical for matrix isolation studies can be achieved through methods such as the flash pyrolysis of deuterated precursors. nih.govd-nb.info For example, the pyrolysis of d3-methylsulfinyl isotopologues has been used to generate the CD₃(O)S• radical, a related species. nih.govd-nb.inforesearchgate.net

Once trapped in the matrix, the radicals can be studied using various spectroscopic techniques, most commonly infrared (IR) and ultraviolet-visible (UV-Vis) absorption spectroscopy. nih.govd-nb.info Isotopic substitution, such as the use of deuterium (B1214612) in the this compound, is a critical tool in these studies. The observed shifts in the vibrational frequencies upon isotopic labeling provide definitive assignments of the spectral features. acs.orgresearchgate.net For instance, large H/D shifts are expected for vibrational modes involving the methyl group. acs.org

The combination of experimental matrix isolation spectra with quantum chemical calculations provides a powerful approach for the unambiguous identification and structural characterization of transient species. nih.govd-nb.info

Time-Resolved Spectroscopic Techniques for Reaction Monitoring

Time-resolved spectroscopic techniques are essential for monitoring the kinetics and mechanisms of reactions involving transient species like the this compound. numberanalytics.comcopernicus.org These methods allow researchers to follow the concentration of reactants, intermediates, and products as a function of time, providing crucial data for understanding reaction pathways. numberanalytics.com

Flash photolysis is a common method for initiating reactions by generating a pulse of radicals. copernicus.org Following the photolysis pulse, various time-resolved spectroscopic probes can be used to monitor the subsequent chemical processes. These probes can include:

Time-Resolved Infrared (IR) Spectroscopy: This technique can identify and quantify species based on their characteristic vibrational frequencies. The development of quantum cascade lasers (QCLs) has enabled high-resolution and sensitive time-resolved IR measurements. copernicus.org

Time-Resolved Laser-Induced Fluorescence (LIF): LIF is a highly sensitive and selective technique for detecting specific radical species. nih.gov It involves exciting the radical with a laser at a specific wavelength and detecting the resulting fluorescence. nih.gov

Time-Resolved Photofragment Depletion Spectroscopy: This is a newer technique used to study the excited-state reaction dynamics of radical anions. nih.gov

These time-resolved methods provide kinetic data, such as reaction rate coefficients, and can help to elucidate complex reaction mechanisms by identifying short-lived intermediates. copernicus.orgnih.gov For instance, time-resolved studies have been crucial in understanding the atmospheric oxidation of dimethyl sulfide, a process that involves the methylthio radical as a key intermediate. nih.gov

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) Studies

Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) is a highly effective and widely used technique for studying the kinetics of gas-phase radical reactions. noaa.govresearchgate.netnih.gov This method combines the generation of radicals via pulsed laser photolysis with their sensitive detection by laser-induced fluorescence. noaa.govrsc.org

In a typical PLP-LIF experiment, a precursor molecule is photolyzed by a pulsed laser to produce the radical of interest. fotoair-uclm.es For example, OH radicals can be generated by the photolysis of hydrogen peroxide. noaa.gov A second, tunable pulsed laser (the probe laser) is then used to excite the radical to a higher electronic state. The subsequent fluorescence emitted as the radical relaxes back to a lower state is detected by a photomultiplier tube. noaa.govresearchgate.net

By varying the time delay between the photolysis and probe laser pulses, the concentration of the radical can be monitored over time. noaa.gov This allows for the determination of reaction rate coefficients under pseudo-first-order conditions, where the concentration of the co-reactant is in large excess. noaa.gov The technique is highly sensitive and specific, enabling the study of reactions over a wide range of temperatures and pressures. nih.gov While direct PLP-LIF studies specifically on the this compound are not detailed in the provided results, the technique is broadly applicable to studying the reactions of such radicals with various atmospheric species.

Integration of Spectroscopic and Mass Spectrometric Detection for Comprehensive Characterization

The integration of spectroscopic and mass spectrometric techniques provides a powerful, multi-faceted approach to the comprehensive characterization of radical species and their reaction products. wvu.edu While spectroscopy provides detailed information about the electronic and vibrational structure of molecules, mass spectrometry offers precise mass-to-charge ratio data, enabling the identification of different species present in a sample. escholarship.orgiaea.org

This combination is particularly valuable in complex chemical systems where multiple products may be formed. For example, in the study of the oxidation of dimethyl sulfide, various sulfur-containing radical intermediates and stable products are formed. nih.gov The coupling of techniques like Fourier Transform Infrared (FTIR) spectroscopy with mass spectrometry allows for the simultaneous identification and quantification of these different species.

Modern ionization techniques in mass spectrometry, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), have expanded the range of molecules that can be analyzed. iaea.org Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting ions and analyzing the resulting fragment ion spectrum. researchgate.net The synergy between spectroscopic and mass spectrometric methods allows for a more complete picture of the chemical processes involving radicals like methylthio-d3, from initial formation to final product distribution. wvu.edu

Q & A

Basic: What are the methodological best practices for synthesizing and characterizing Methylthio-d3 radical in experimental settings?

To synthesize this compound, deuterated precursors (e.g., CD₃ groups) must be incorporated via isotopic labeling, often using reagents like Methyl-d3-malonic acid . Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation (e.g., absence of proton signals at CD₃ sites) and electron paramagnetic resonance (EPR) to confirm radical formation. Ensure purity (>99% isotopic enrichment) via high-resolution mass spectrometry (HRMS) and chromatographic methods. Experimental protocols must detail reaction conditions (temperature, solvent, radical initiators) to ensure reproducibility .

Basic: Which analytical techniques are most reliable for detecting and quantifying this compound in complex reaction mixtures?

EPR spectroscopy is the gold standard for direct detection due to its sensitivity to unpaired electrons . Coupled with spin-trapping agents (e.g., DMPO), it can stabilize transient radicals for quantification. Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is recommended for isotopic differentiation in mixtures. For kinetic studies, time-resolved UV-Vis spectroscopy can track radical decay rates. Always validate results against control experiments using non-deuterated analogs to rule out isotopic interference .

Advanced: How do isotopic (deuteration) effects influence the reactivity and stability of this compound compared to its protonated counterpart?

Deuteration alters kinetic isotope effects (KIE), particularly in hydrogen abstraction reactions. The C-D bond’s higher bond dissociation energy (~1–2 kcal/mol stronger than C-H) reduces radical reactivity in hydrogen-transfer steps, which can be quantified via competitive kinetic experiments . Computational studies (e.g., DFT) are critical to model KIEs and predict reaction pathways. Note that isotopic substitution may also affect radical stability in protic solvents due to differences in hydrogen-bonding interactions .

Advanced: What computational strategies are optimal for modeling the electronic structure and reaction pathways of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-311++G(d,p) reliably predict radical geometries and spin densities. Include solvent effects via polarizable continuum models (PCM). For dynamic behavior, use ab initio molecular dynamics (AIMD) to simulate radical interactions in real-time. Validate computational results against experimental EPR hyperfine coupling constants and isotopic substitution data .

Advanced: How should researchers resolve contradictions in reported rate constants or mechanistic pathways for this compound in literature?

Conduct a systematic review using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to identify gaps . Replicate conflicting studies under standardized conditions (e.g., identical solvent, temperature). Use meta-analysis to statistically compare datasets, and employ sensitivity analysis to isolate variables (e.g., initiator concentration, isotopic purity). Transparently report discrepancies in supplementary materials to aid peer review .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Use inert-atmosphere gloveboxes to prevent radical quenching by oxygen. Personal protective equipment (PPE) must include nitrile gloves and safety goggles. Waste must be stored in sealed, deuterated solvent-compatible containers and processed by certified hazardous waste facilities. Refer to safety data sheets (SDS) for deuterated precursors, noting warnings like H333 (potential respiratory irritation) .

Advanced: What experimental designs are recommended for elucidating the reaction mechanisms of this compound in radical chain processes?

Use radical clock experiments with calibrated substrates (e.g., cyclopropane derivatives) to measure rearrangement rates and infer kinetic parameters. Isotopic labeling at specific sites (e.g., β-deuteration) can distinguish between hydrogen abstraction and radical recombination pathways. Combine pulse radiolysis with laser flash photolysis for time-resolved mechanistic insights .

Advanced: How does the stability of this compound vary under different environmental conditions (e.g., pH, temperature, solvent polarity)?

Stability assays should monitor radical half-life via EPR decay curves. In aqueous systems, adjust pH to isolate protonation states (e.g., thiol vs. thiolate forms). Solvent polarity effects can be studied using Kamlet-Taft parameters. Note that deuterated solvents may slightly alter reaction kinetics due to solvent isotope effects .

Basic: What purification methods are most effective for isolating this compound from byproducts in synthetic workflows?

Use column chromatography with deuterated solvents (e.g., CDCl₃) to avoid proton exchange. Preparative HPLC with UV detection at 254 nm is ideal for isolating radical species. For crystalline derivatives, low-temperature recrystallization in deuterated ethanol minimizes decomposition .

Advanced: How can researchers investigate synergistic effects between this compound and other reactive species (e.g., oxygen, metal ions)?

Design crossover experiments using isotopic labeling to track radical transfer pathways. For metal interactions, employ electron-nuclear double resonance (ENDOR) spectroscopy to study coordination complexes. In oxygen-rich environments, use competitive inhibition studies with radical scavengers (e.g., TEMPO) to quantify oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.